molecular formula C24H26N4O4S B2711220 N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 922696-78-4

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2711220
CAS No.: 922696-78-4
M. Wt: 466.56
InChI Key: UBCBUALRZLFMEG-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinazolinone core fused with a pyridine moiety and a 3,5-dimethoxyphenyl acetamide substituent. Key structural attributes include:

  • Pyridin-4-ylmethyl group: Enhances solubility and may facilitate interactions with aromatic residues in biological targets.
  • Thioacetamide linker: The sulfur atom in the thioether group increases metabolic stability compared to oxygen analogues.
  • 3,5-Dimethoxyphenyl substituent: Introduces electron-donating methoxy groups, which may modulate lipophilicity and receptor binding.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)15-33-23-20-5-3-4-6-21(20)28(24(30)27-23)14-16-7-9-25-10-8-16/h7-13H,3-6,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBUALRZLFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS: 899746-99-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action.

The molecular formula of the compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S, with a molecular weight of 406.5 g/mol. The structure features a thioacetamide linkage and a hexahydroquinazoline moiety, which are known to influence biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various substituted quinazolines found that certain derivatives showed promising in vitro antibacterial activity against a range of bacterial strains .

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Quinazoline DerivativeStaphylococcus aureus16 µg/mL
Quinazoline DerivativeEscherichia coli32 µg/mL
N-(3,5-dimethoxyphenyl)-2-thioacetamidePseudomonas aeruginosaTBD

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Preliminary studies on related hexahydroquinazoline derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines and demonstrated significant inhibition of cell proliferation .

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. The thioacetamide group may enhance the compound's ability to interact with biological targets such as protein kinases or other enzymes critical for cancer cell metabolism.

Case Studies

  • In vitro Study on Antibacterial Activity
    A series of quinazoline derivatives were synthesized and tested for their antibacterial efficacy. The study concluded that modifications in the quinazoline structure significantly impacted their MIC values against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening
    In a recent study focusing on hexahydroquinazolines, several derivatives were screened for anticancer activity using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity in breast and lung cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compound 573669-21-3 :

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • Core Structure: Benzothienopyrimidine fused with a hexahydropyrimidine ring.
  • Key Differences: Replaces quinazolinone with a sulfur-containing benzothieno-pyrimidine system, which may alter electron distribution and binding affinity. Substituted with a chloro-trifluoromethylphenyl group (electron-withdrawing) instead of dimethoxyphenyl (electron-donating), significantly increasing lipophilicity.
  • Potential Implications: The trifluoromethyl group could enhance metabolic stability but reduce solubility compared to the target compound .
Compound 617698-56-3 :

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo-pyrimidine with a carboxylate ester.
  • Key Differences :
    • Lacks the thioacetamide linker and pyridine moiety.
    • Incorporates a methyl ester, which may serve as a prodrug moiety for carboxylic acid activation.
    • Substituted with 3,4-dimethoxyphenyl (meta/para substitution) vs. 3,5-dimethoxyphenyl (meta substitution only).
  • Potential Implications: The ester group increases hydrophobicity but may improve oral bioavailability .

Comparison of Physicochemical Properties

Property Target Compound 573669-21-3 617698-56-3
Molecular Weight ~450-500 g/mol (estimated) ~500-550 g/mol ~400-450 g/mol
LogP Moderate (methoxy groups) High (CF₃, Cl substituents) Moderate (ester group)
Hydrogen Bond Donors 2 (amide NH, quinazolinone) 2 (amide NH, pyrimidine) 1 (amide NH)
Solubility Moderate (pyridine enhances) Low (CF₃, Cl reduce) Low (ester reduces)

Note: Values are inferred from structural features due to lack of experimental data in the provided evidence.

Pharmacological Considerations

  • The pyridine moiety may improve blood-brain barrier penetration.
  • 573669-21-3: The benzothieno-pyrimidine system and CF₃ group are common in antiviral and anticancer agents, but the high LogP may limit aqueous solubility .
  • 617698-56-3 : The thiazolo-pyrimidine scaffold is less common in kinase inhibitors but has been explored in antimicrobial contexts. The ester group could facilitate prodrug strategies .

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